2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid is a fluorinated derivative of bicyclo[1.1.1]pentane, a compound known for its unique three-dimensional structure and stability. The incorporation of a fluorine atom into the bicyclo[1.1.1]pentane framework enhances its physicochemical properties, making it a valuable compound in various fields of research, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the fluorination of bicyclo[1.1.1]pentane derivatives. One common method is the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the direct fluorination of bicyclo[1.1.1]pentane using fluorine gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, with most methods being adapted from laboratory-scale procedures. The scalability of these methods is being explored to meet the growing demand for this compound in various applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor, NFSI, and various catalysts for fluorination, as well as oxidizing and reducing agents for modifying the carboxylic acid group .
Major Products Formed
The major products formed from these reactions include fluorinated derivatives, alcohols, and coupled products, which can be further utilized in various applications .
Scientific Research Applications
2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for designing new drugs with improved stability and bioavailability.
Materials Science: The compound’s unique structure makes it valuable for developing new materials with enhanced properties.
Supramolecular Chemistry: It is used in the design of supramolecular structures and complexes.
Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its fluorine atom and carboxylic acid group. The fluorine atom can influence the electronic properties of the compound, affecting its binding affinity and reactivity with various targets. The carboxylic acid group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the fluorine atom, resulting in different physicochemical properties.
2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid: Contains two fluorine atoms, leading to distinct reactivity and applications
Uniqueness
2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its single fluorine atom, which provides a balance between stability and reactivity. This makes it a versatile compound for various applications, distinguishing it from other fluorinated and non-fluorinated bicyclo[1.1.1]pentane derivatives .
Properties
Molecular Formula |
C6H7FO2 |
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Molecular Weight |
130.12 g/mol |
IUPAC Name |
2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C6H7FO2/c7-4-3-1-6(4,2-3)5(8)9/h3-4H,1-2H2,(H,8,9) |
InChI Key |
ACYUYUYXVOTWOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2F)C(=O)O |
Origin of Product |
United States |
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